

# Spectroscopic Analysis of (4-(Pyrrolidin-1-yl)phenyl)methanamine: A Technical Guide

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## Compound of Interest

Compound Name: (4-(Pyrrolidin-1-yl)phenyl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(4-(Pyrrolidin-1-yl)phenyl)methanamine**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic information and established experimental protocols for the acquisition of such data. This approach offers a valuable framework for researchers working with this and structurally related compounds.

## Compound Identity

- IUPAC Name: **(4-(Pyrrolidin-1-yl)phenyl)methanamine**
- Chemical Formula:  $C_{11}H_{16}N_2$
- Molecular Weight: 176.26 g/mol
- CAS Number: 114365-04-7

## Spectroscopic Data Summary

While specific experimental spectra for **(4-(Pyrrolidin-1-yl)phenyl)methanamine** are not readily available in the public domain, the following tables summarize the expected and

predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.2 - 7.4	d	2H	Ar-H (ortho to $\text{CH}_2\text{NH}_2$ )
~6.5 - 6.7	d	2H	Ar-H (ortho to Pyrrolidine)
~3.8	s	2H	$-\text{CH}_2\text{NH}_2$
~3.2 - 3.4	t	4H	Pyrrolidine $-\text{CH}_2-\text{N}$
~1.9 - 2.1	t	4H	Pyrrolidine $-\text{CH}_2-$
(variable)	br s	2H	$-\text{CH}_2\text{NH}_2$

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. The amine protons' chemical shift can vary depending on solvent and concentration.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~148	C-N (Aromatic)
~130	Ar-CH (ortho to $\text{CH}_2\text{NH}_2$ )
~125	C- $\text{CH}_2\text{NH}_2$ (Aromatic)
~112	Ar-CH (ortho to Pyrrolidine)
~48	Pyrrolidine $-\text{CH}_2-\text{N}$
~46	$-\text{CH}_2\text{NH}_2$
~25	Pyrrolidine $-\text{CH}_2-$

**Table 3: Key IR Absorption Frequencies**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H stretch (amine)
2850 - 3000	Medium	C-H stretch (aliphatic)
1600 - 1650	Strong	N-H bend (amine)
1500 - 1520	Strong	C=C stretch (aromatic)
1250 - 1350	Strong	C-N stretch (aromatic amine)

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization)**

m/z	Possible Fragment
176	[M] <sup>+</sup> (Molecular Ion)
161	[M - NH <sub>2</sub> ] <sup>+</sup>
147	[M - CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
106	[C <sub>7</sub> H <sub>8</sub> N] <sup>+</sup>
70	[C <sub>4</sub> H <sub>8</sub> N] <sup>+</sup> (Pyrrolidinylium cation)

Note: Fragmentation patterns are predicted and may vary based on the specific conditions of the mass spectrometer.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for **(4-(Pyrrolidin-1-yl)phenyl)methanamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Materials:

- **(4-(Pyrrolidin-1-yl)phenyl)methanamine** (5-20 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ )
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ )
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

#### Procedure:

- Sample Preparation:
  - Accurately weigh the sample and transfer it to a clean, dry vial.
  - Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
  - Gently vortex the vial to ensure the sample is fully dissolved.
  - Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Place the sample in the NMR spectrometer.
- Data Acquisition:
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

- Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film

- Sample Preparation:
  - Dissolve a small amount of the solid sample (approx. 1-2 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
  - Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
  - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Data Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.
  - Acquire the background spectrum.
  - Acquire the sample spectrum over the desired range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

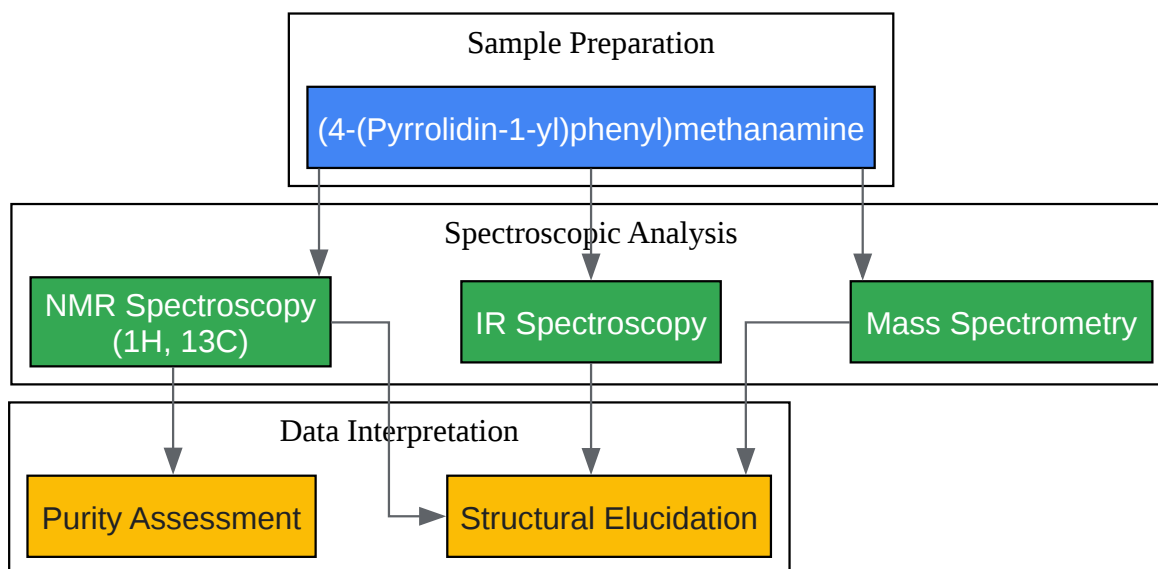
Method: Electron Ionization (EI) Mass Spectrometry

- Sample Introduction:
  - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

- Ionization:
  - The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
- Mass Analysis:
  - The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection:
  - The abundance of each ion is measured by a detector, generating a mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **(4-(Pyrrolidin-1-yl)phenyl)methanamine**.



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Workflow for Spectroscopic Characterization.

This guide serves as a foundational resource for the spectroscopic analysis of **(4-(Pyrrolidin-1-yl)phenyl)methanamine**. By following the outlined protocols, researchers can obtain high-quality data to confirm the structure and purity of this and related compounds, facilitating its further investigation in drug discovery and development programs.

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